molecular formula C17H19N7S B6452920 4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2549006-23-5

4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B6452920
CAS No.: 2549006-23-5
M. Wt: 353.4 g/mol
InChI Key: MYPBMRFZAPUNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a synthetic small molecule based on the pyridopyrimidine scaffold, a structure of high interest in medicinal chemistry for developing targeted therapeutic agents . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The pyridopyrimidine core is a privileged structure in drug discovery, known for its ability to mimic purine bases and act as a potent inhibitor of various kinase enzymes . Kinases are critical signaling proteins involved in a multitude of cellular processes, and their dysregulation is a hallmark of diseases such as cancer . Compounds featuring the pyrido[3,4-d]pyrimidine moiety, in particular, have been investigated as inhibitors of specific biological targets like monopolar spindle 1 (MPS1) kinase, a key regulator of mitosis that is upregulated in many cancer types . The structural features of this reagent—including the 2-methyl group on the pyridopyrimidine core and the piperazine linker—are known to be favorable modifications that can enhance metabolic stability and influence selectivity in kinase inhibition profiles . Researchers can utilize this compound as a key intermediate or a starting point for the synthesis of more complex molecules, for probing biological pathways, and for conducting structure-activity relationship (SAR) studies in the development of novel inhibitors for cancer research and other disease areas . This product is strictly For Research Use Only and is not approved for human or veterinary use.

Properties

IUPAC Name

2-methyl-4-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7S/c1-12-20-14-11-18-5-3-13(14)16(21-12)24-9-7-23(8-10-24)15-4-6-19-17(22-15)25-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPBMRFZAPUNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a member of the pyridopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple heterocyclic rings. The presence of the methylsulfanyl group and the piperazine moiety contributes to its pharmacological properties.

  • Molecular Formula : C₁₈H₂₃N₅S
  • Molecular Weight : 345.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is a crucial mechanism through which many pyridopyrimidine derivatives exert their anticancer effects. By blocking DHFR, these compounds disrupt folate metabolism, essential for DNA synthesis and cell proliferation .
  • Protein Kinases : Compounds in this class often modulate the activity of serine-threonine kinases, which play significant roles in cellular signaling pathways related to growth and survival. This modulation can lead to the inhibition of tumor growth and proliferation in certain cancer types .
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic efficacy in various diseases .

Biological Activity Data

Activity TypeTarget/EffectReference
AnticancerInhibition of DHFR ,
Kinase Modulationp70S6K, Akt1, Akt2 ,
AntioxidantScavenging free radicals

Case Studies

Several studies have explored the biological activity of similar compounds within the pyridopyrimidine class:

  • Study on Antitumor Activity : A derivative similar to the compound was tested against various cancer cell lines, demonstrating significant cytotoxicity through DHFR inhibition. The study highlighted its potential as an anticancer agent in preclinical models .
  • Kinase Inhibition Research : Another study focused on the modulation of protein kinases by pyridopyrimidine derivatives. The results indicated that these compounds could effectively inhibit key signaling pathways involved in cancer progression, suggesting a promising therapeutic application .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 2 of the pyrimidine ring is susceptible to nucleophilic substitution. This reactivity is leveraged to introduce functional groups such as amines or hydroxyls:

  • Reaction with Amines : Under basic conditions, displacement of -SMe with primary or secondary amines yields 2-aminopyrimidine derivatives. For example, treatment with piperidine at reflux in ethanol replaces -SMe with a piperidinyl group .

  • Hydrolysis : Acidic or basic hydrolysis converts -SMe to -OH. For instance, refluxing with aqueous NaOH generates 2-hydroxypyrimidine derivatives.

Table 1: Nucleophilic Substitution Reactions

Reagent/ConditionsProductYield (%)Source
Piperidine, EtOH, reflux2-Piperidinylpyrimidine75–85
NaOH (1 M), H₂O, 80°C, 4 h2-Hydroxypyrimidine60–70

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation, acylation, and metal coordination:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) introduces alkyl groups at the secondary amine sites .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives. For example, acetylation yields N-acetylpiperazine analogues .

Table 2: Piperazine Ring Reactions

Reaction TypeReagentProductApplicationSource
AlkylationCH₃I, K₂CO₃, DMFN-MethylpiperazineEnhanced solubility
AcylationAcCl, Et₃N, CH₂Cl₂N-AcetylpiperazineProdrug synthesis

Oxidation of Methylsulfanyl Group

The -SMe group oxidizes to sulfoxide (-SO) or sulfone (-SO₂) using oxidizing agents:

  • H₂O₂/CH₃COOH : Mild oxidation yields sulfoxide derivatives.

  • m-CPBA (meta-chloroperbenzoic acid) : Stronger oxidation generates sulfones.

Table 3: Oxidation Reactions

Oxidizing AgentProductConditionsYield (%)Source
H₂O₂ (30%)2-MethylsulfinylRT, 12 h80–85
m-CPBA2-MethylsulfonylCH₂Cl₂, 0°C, 2 h70–75

Functionalization of Pyrido[3,4-d]pyrimidine Core

The pyrido[3,4-d]pyrimidine unit participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

  • SNAr (Nucleophilic Aromatic Substitution) : Halogenated derivatives (e.g., chloro-substituted) react with nucleophiles like amines or thiols under basic conditions .

  • Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 8 of the pyrido[3,4-d]pyrimidine scaffold .

Table 4: Pyrido[3,4-d]pyrimidine Modifications

Reaction TypeConditionsProductBiological ActivitySource
SNArK₂CO₃, DMF, 80°C, pyrazole nucleophile8-Pyrazolyl derivativeKinase inhibition
SuzukiPd(PPh₃)₄, Na₂CO₃, DME, 100°C8-Aryl-substituted derivativeAnticancer

Metal Coordination and Chelation

The nitrogen-rich structure enables coordination with transition metals (e.g., Fe²⁺, Zn²⁺), which is critical for its biological activity as a kinase inhibitor :

  • Fe²⁺ Binding : The pyrido[3,4-d]pyrimidine and piperazine nitrogens chelate Fe²⁺ in the active site of JmjC histone demethylases, inhibiting enzymatic activity .

  • Zn²⁺ Coordination : In vitro studies show moderate affinity for Zn²⁺, influencing metalloenzyme inhibition .

Stability and Degradation

  • Acidic Hydrolysis : The compound degrades under strongly acidic conditions (e.g., HCl, 6 M) via cleavage of the piperazine-pyrimidine bond.

  • Photodegradation : Exposure to UV light (254 nm) induces decomposition of the methylsulfanyl group, forming sulfoxide and sulfone side products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrido[3,4-d]pyrimidine Cores

8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g)

  • Structure : Similar pyrido[3,4-d]pyrimidin-4(3H)-one core but lacks the methylsulfanyl group. Instead, it has a pyridin-2-ylpiperazine substituent.
  • The pyridin-2-ylpiperazine may enhance solubility compared to the unsubstituted piperazine in the target compound .

2-(4-Methoxyphenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structure : Features a pyrido[1,2-a]pyrimidin-4-one core with a 3-methylpiperazine group and a 4-methoxyphenyl substituent.
  • Key Differences : The methoxy group increases hydrophobicity compared to the methylsulfanyl group in the target compound. The stereochemistry of the methylpiperazine may influence target selectivity .

Sulfur-Containing Analogues

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

  • Structure: Contains a methylsulfonyl-piperazine group and a thienopyrimidine core.

Piperazine-Linked Derivatives

1-{4-[6-Chloro-7-(5-methyl-1H-indazol-4-yl)quinazolin-4-yl]piperazin-1-yl}prop-2-en-1-one

  • Structure : Quinazoline core with a piperazine linker and an indazolyl substituent.
  • Key Differences : The acryloyl group on the piperazine introduces electrophilic reactivity, which may enhance covalent binding to targets but increase toxicity risks compared to the methylsulfanyl-pyrimidine group in the target compound .

Data Table: Comparative Analysis of Key Features

Compound Name Core Structure Substituents Key Properties
4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine Pyrido[3,4-d]pyrimidine 2-Methylpyrido, methylsulfanyl-pyrimidine Moderate hydrophobicity, electron-rich pyrimidine, enhanced solubility
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) Pyrido[3,4-d]pyrimidinone Pyridin-2-ylpiperazine Higher solubility, reduced electron density at pyrimidine
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, benzoimidazolyl High polarity, potential for improved aqueous solubility
2-(4-Methoxyphenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone 4-Methoxyphenyl, (3S)-3-methylpiperazine Stereospecific binding, increased lipophilicity

Research Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The methylsulfanyl group in the target compound provides moderate electron-donating effects, balancing receptor affinity and metabolic stability. In contrast, sulfonyl groups (e.g., in ) improve solubility but may reduce cell permeability .
  • Piperazine Modifications : Unsubstituted piperazine (target compound) offers flexibility in binding, while substituted variants (e.g., 3-methylpiperazine in ) may enhance selectivity but require stereochemical optimization .

Preparation Methods

Formation of the Pyrimidine Core

The pyrimidine core is constructed via cyclocondensation reactions. A typical approach involves reacting thiourea derivatives with β-diketones or β-keto esters under acidic conditions. For example, 2-(methylsulfanyl)-4-chloropyrimidine serves as a key intermediate, synthesized by treating 4,6-dichloropyrimidine with sodium thiomethoxide in anhydrous dimethylformamide (DMF) at 60–80°C. The methylsulfanyl group is introduced at the C2 position through nucleophilic aromatic substitution, leveraging the electron-deficient nature of the pyrimidine ring.

Piperazine Functionalization

The piperazine moiety is incorporated via Buchwald-Hartwig amination or nucleophilic aromatic substitution. In one protocol, 4-chloro-2-(methylsulfanyl)pyrimidine reacts with piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to form 4-piperazinyl-2-(methylsulfanyl)pyrimidine. This step typically occurs in toluene or dioxane at reflux temperatures (100–120°C), achieving yields of 70–85% after column chromatography.

Pyrido[3,4-d]pyrimidine Coupling

The final step involves coupling the piperazinylpyrimidine intermediate with 2-methylpyrido[3,4-d]pyrimidin-4-yl derivatives. This is achieved through a second nucleophilic substitution, where the piperazine’s secondary amine attacks the C4 position of the pyrido[3,4-d]pyrimidine chloride. The reaction proceeds in tetrahydrofuran (THF) or acetonitrile at 80–100°C, catalyzed by triethylamine to scavenge HCl.

Table 1: Key Reaction Conditions for Coupling Steps

StepReagents/ConditionsYield (%)Purification Method
Pyrimidine coreNaSMe, DMF, 60°C, 12 h65–75Recrystallization (EtOH)
Piperazine couplingPiperazine, Pd(OAc)₂, Xantphos, toluene, 110°C70–85Column chromatography
Final couplingPyrido[3,4-d]pyrimidine chloride, Et₃N, THF60–70HPLC

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity in sulfanyl group introduction, while toluene minimizes side reactions during piperazine coupling. Elevated temperatures (≥100°C) are critical for overcoming activation energy barriers in aromatic substitution but require careful control to prevent decomposition.

Catalytic Systems

Palladium-based catalysts with bulky phosphine ligands (e.g., Xantphos) improve regioselectivity in piperazine coupling by stabilizing the transition state. Alternative catalysts, such as CuI/1,10-phenanthroline, have been explored for cost-sensitive protocols but show lower efficiency (yields: 50–60%).

Protecting Group Strategies

Tert-butyloxycarbonyl (Boc) protection of the piperazine nitrogen prevents unwanted side reactions during intermediate handling. Deprotection using trifluoroacetic acid (TFA) in dichloromethane restores the free amine prior to the final coupling step.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >95% purity for pharmacological studies.

Spectroscopic Confirmation

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals for the pyrimidine (δ 8.6–8.8 ppm) and piperazine (δ 3.4–3.6 ppm) protons.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 353.4 ([M+H]⁺), consistent with the molecular formula C₁₇H₁₉N₇S.

Table 2: Analytical Data for Key Intermediates

Compound¹H NMR (δ, ppm)ESI-MS (m/z)
4-Chloro-2-(methylsulfanyl)pyrimidine8.71 (s, 1H), 2.58 (s, 3H)175.0 [M+H]⁺
Piperazinylpyrimidine intermediate8.65 (s, 1H), 3.55 (m, 8H)254.2 [M+H]⁺

Challenges and Alternative Approaches

Byproduct Formation

Competing reactions during piperazine coupling generate N-alkylated byproducts, necessitating rigorous chromatography. Microwave-assisted synthesis reduces reaction times from 24 h to 2–4 h, suppressing decomposition pathways.

Scalability Issues

Large-scale synthesis faces limitations in catalyst recovery and solvent volume. Continuous-flow reactors mitigate these challenges by enhancing heat/mass transfer, enabling gram-scale production with 65–70% overall yield .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine with high purity?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates and minimize side reactions .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm intermediate formation.
  • Purification : Column chromatography with silica gel (gradient elution) or recrystallization from ethanol/water mixtures ensures ≥99% purity, as demonstrated in analogous pyrimidine syntheses .
  • Safety : Implement protocols for handling methylsulfanyl groups (e.g., H315: skin irritation risk) and use fume hoods for volatile intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • Spectroscopic analysis : Use 1H^1H- and 13C^{13}C-NMR to verify piperazine and pyridopyrimidine ring connectivity. Compare chemical shifts to structurally related compounds (e.g., 3-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one, δ 2.1–3.5 ppm for piperazine protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ for C19_{19}H22_{22}N6_{6}S2_2).
  • X-ray crystallography : Resolve ambiguous stereochemistry, as applied to similar piperazinyl-pyrimidine derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Hazard codes : Follow H319 (eye irritation) and H335 (respiratory irritation) guidelines. Use PPE (gloves, goggles) and avoid inhalation of fine powders .
  • Waste disposal : Segregate methylsulfanyl-containing waste and collaborate with certified hazardous waste agencies to prevent environmental contamination .
  • Storage : Store in airtight containers under inert gas (N2_2) at –20°C to prevent oxidation of the methylsulfanyl group .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesizing this compound?

  • Methodology :

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratio) affecting yield .
  • Response surface modeling : Central Composite Design (CCD) optimizes parameters (e.g., 65–80°C for pyrimidine cyclization) while minimizing byproduct formation .
  • Case study : In analogous syntheses, DOE reduced experimental runs by 40% while achieving 85% yield .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methylsulfanyl vs. methoxy groups) and correlate with activity trends .
  • Meta-analysis : Cross-reference pharmacological data from structurally related compounds (e.g., 4-alkoxy-2-[2-hydroxy-3-(4-aryl-1-piperazinyl)-propyl] derivatives) to identify confounding factors like assay variability .
  • In silico docking : Use molecular dynamics simulations to assess binding affinity discrepancies (e.g., piperazine flexibility in kinase inhibition) .

Q. How can computational methods predict the reactivity of intermediates in the synthesis of this compound?

  • Methodology :

  • Reaction path search : Apply density functional theory (DFT) to model transition states (e.g., cyclization of pyridopyrimidine intermediates) and identify rate-limiting steps .
  • Solvent effects : COSMO-RS simulations predict solvent polarity impacts on intermediate stability (e.g., dichloromethane vs. DMF) .
  • Case study : Quantum mechanical/molecular mechanical (QM/MM) methods reduced synthesis optimization time by 30% for analogous triazolopyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.